molecular formula C12H20ClNO2 B3086265 (4-Methoxybenzyl)(3-methoxypropyl)amine hydrochloride CAS No. 1158616-83-1

(4-Methoxybenzyl)(3-methoxypropyl)amine hydrochloride

Cat. No.: B3086265
CAS No.: 1158616-83-1
M. Wt: 245.74 g/mol
InChI Key: MMHCTIPTSLRQDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(4-Methoxybenzyl)(3-methoxypropyl)amine hydrochloride” is a chemical compound with the molecular formula C12H19NO2 . It is a solid substance at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H19NO2.ClH/c1-14-9-3-8-13-10-11-4-6-12(15-2)7-5-11;/h4-7,13H,3,8-10H2,1-2H3;1H . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.


Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a molecular weight of 245.75 .

Scientific Research Applications

Chemical Synthesis and Material Science

  • Modification of Kraft Lignin for Antioxidant Properties : The study by Pouteau et al. (2005) explored the structural modification of Kraft lignin and vanillyl alcohol under acidic conditions, which is relevant due to vanillyl alcohol's structural similarity to (4-Methoxybenzyl)(3-methoxypropyl)amine hydrochloride. This modification aimed to enhance the antioxidant properties of lignin in polypropylene, highlighting a potential application in materials science (Pouteau, Cathala, Dole, Kurek, & Monties, 2005).

  • Secondary Amines Synthesis : Kurosawa, Kan, and Fukuyama (2003) described a method for preparing secondary amines from primary amines via 2‐Nitrobenzenesulfonamides, involving (4-Methoxybenzyl) derivatives. This process is significant for chemical synthesis, offering a pathway for producing amines with potential industrial applications (Kurosawa, Kan, & Fukuyama, 2003).

  • Polypropylene Stabilization : Aghamaliyev, Naghiyeva, and Rasulov (2018) synthesized compounds by interacting specific phenols and aminoethylnonylimidazoline, purified through hydrochloride salt treatment. These compounds were tested as thermostabilizers for polypropylene, indicating a potential application in enhancing polymer stability (Aghamaliyev, Naghiyeva, & Rasulov, 2018).

Pharmacological Studies

  • Antineoplastic Agents Development : Pettit et al. (2003) reported on the synthesis and biological evaluation of compounds derived from 3,4-methylenedioxy-5,4'-dimethoxy-3'-amino-Z-stilbene and its hydrochloride. These compounds, related structurally to this compound, showed significant activity against cancer cell lines, indicating their potential use in developing antineoplastic agents (Pettit, Anderson, Herald, Jung, Lee, Hamel, & Pettit, 2003).

  • SSAO Inhibition for Anti-inflammatory Effects : O'Rourke et al. (2008) characterized Z-3-fluoro-2-(4-methoxybenzyl)allylamine hydrochloride (LJP 1586) as a potent inhibitor of semicarbazide-sensitive amine oxidase (SSAO) activity. LJP 1586's inhibition of SSAO was linked to significant anti-inflammatory effects in vivo, suggesting applications in developing anti-inflammatory therapies (O'Rourke, Wang, Miller, Podar, Scheyhing, Huang, Kessler, Gao, Ton-nu, Macdonald, Jones, & Linnik, 2008).

Mechanism of Action

The mechanism of action for this compound is not specified in the available sources . The mechanism of action would depend on the specific context in which this compound is used, such as in a chemical reaction or biological system.

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause severe skin burns and eye damage . Therefore, it’s important to handle this compound with appropriate safety measures, including wearing protective gloves, clothing, and eye/face protection .

Properties

IUPAC Name

3-methoxy-N-[(4-methoxyphenyl)methyl]propan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2.ClH/c1-14-9-3-8-13-10-11-4-6-12(15-2)7-5-11;/h4-7,13H,3,8-10H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMHCTIPTSLRQDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNCC1=CC=C(C=C1)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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